molecular formula C27H23N5OS B3002131 1-[5-[4-氨基-7-(1-甲基吡唑-4-基)噻吩并[3,2-c]吡啶-3-基]-2,3-二氢吲哚-1-基]-2-苯基乙酮 CAS No. 1337531-06-2

1-[5-[4-氨基-7-(1-甲基吡唑-4-基)噻吩并[3,2-c]吡啶-3-基]-2,3-二氢吲哚-1-基]-2-苯基乙酮

货号 B3002131
CAS 编号: 1337531-06-2
分子量: 465.58
InChI 键: LIGGMBSSOOVGAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

The introduction of a 1-methyl-3-pyrazolyl moiety at the 7-position resulted in a dramatic increase in TYK2 inhibitory activity . Further optimization led to the discovery of a compound that inhibited IL-23-induced IL-22 production in a rat PD assay, as well as inhibited IL-23 signaling in human PBMC .

科学研究应用

合成和衍生物形成

  1. 该化合物已用于合成各种杂环化合物,例如 5-芳基偶氮噻唑、吡啶和噻吩并[2,3-b]吡啶衍生物。这些衍生物使用不同的试剂合成,并表现出不同的化学性质和潜在应用 (Abdelhamid 等,2012)

医药和生物医学应用

  1. 与本化合物相似的某些噻吩并[2,3-b]吡啶衍生物已在医药应用中显示出潜力。例如,它们已因其抗代谢物特性和抗锥虫活性而受到研究 (Abdelriheem 等,2017)

材料科学和化学

  1. 研究探索了噻吩并[3,2-b]吡啶衍生物在各种溶剂中的荧光特性,表明在材料科学中用于创建荧光材料或传感器具有潜在用途 (Carvalho 等,2013)

杂环合成

  1. 该化合物及其衍生物已用于合成各种杂环结构,例如噻吩并[2,3-b]吡啶,证明了其在有机化学和合成中的效用 (Elneairy, 2010)

染料和颜料

  1. 一些噻吩并[2,3-b]吡啶衍生物已应用于分散染料的合成,表明类似化合物在染料工业中具有潜在应用 (Ho, 2005)

抗菌和抗真菌研究

  1. 某些噻吩并[2,3-b]吡啶衍生物已被评估其抗菌和抗真菌活性,表明该化合物与开发新的抗菌剂相关 (Zaki 等,2020)

抗肿瘤研究

  1. 类似的化合物,如噻吩并吡啶衍生物,已显示出抗肿瘤特性,表明该化合物在癌症研究和治疗中的潜在用途 (Hayakawa 等,2004)

作用机制

The compound appears to have inhibitory activity against Tyrosine Kinase 2 (TYK2). It has been found to inhibit IL-23-induced IL-22 production in a rat PD assay, as well as inhibit IL-23 signaling in human PBMC .

属性

IUPAC Name

1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGMBSSOOVGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone

Synthesis routes and methods

Procedure details

A mixture of 7-iodo-3-[1-(phenylacetyl)-2,3-dihydro-1H-indol-5-yl]thieno[3,2-c]pyridin-4-amine (102 mg, 0.199 mmol), 1-methylpyrazole-4-boronic acid pinacol ester (60 mg, 0.288 mmol), and PdCl2(dppf)-CH2Cl2 adduct (8 mg, 9.80 μmol) in 1,4-Dioxane (2.0 mL) and saturated aqueous sodium bicarbonate (0.6 mL, 0.600 mmol) was degassed with Nitrogen for 10 minutes in a microwave vial. The vial was then capped and the mixture was stirred at 120° C. in the microwave for 30 min. LCMS showed complete conversion. The mixture was cooled, poured into water (15 mL), and extracted with ethyl acetate (2×15 mL). The extracts were washed with brine (1×15 mL), dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (Analogix, 24 g SiO2, 50%-100% EtOAc in hexanes gradient over 10 minutes, then EtOAc for 5 minutes, then 0-10% MeOH in EtOAc over 20 minutes) to give 7-(1-methyl-1H-pyrazol-4-yl)-3-[1-(phenylacetyl)-2,3-dihydro-1H-indol-5-yl]thieno[3,2-c]pyridin-4-amine (69 mg, 0.141 mmol, 70.6% yield) as a light gray solid. LC/MS (ES) m/z=466 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 3.24 (t, J=8.46 Hz, 2H), 3.89 (s, 2H), 3.93 (s, 3H), 4.26 (t, J=8.46 Hz, 2H), 5.41 (br. s., 2H), 7.22-7.30 (m, 2H), 7.30-7.39 (m, 5H), 7.49 (s, 1H), 7.88 (s, 1H), 8.03 (s, 1H), 8.14 (s, 1H), 8.17 (d, J=8.08 Hz, 1H).
Name
7-iodo-3-[1-(phenylacetyl)-2,3-dihydro-1H-indol-5-yl]thieno[3,2-c]pyridin-4-amine
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。